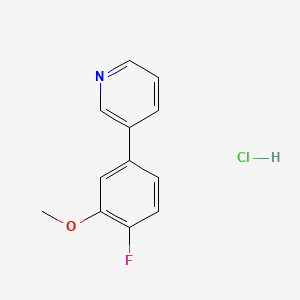

![molecular formula C8H10F3IO B2488424 1-(碘甲基)-4-甲基-3-(三氟甲基)-2-氧代-双环[2.1.1]己烷 CAS No. 2551120-66-0](/img/structure/B2488424.png)

1-(碘甲基)-4-甲基-3-(三氟甲基)-2-氧代-双环[2.1.1]己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

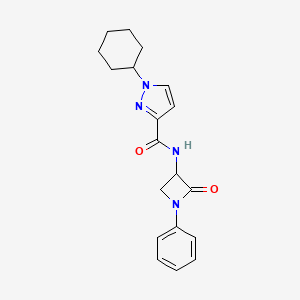

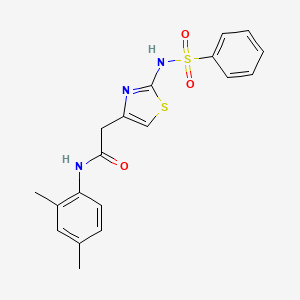

"1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane" belongs to a category of compounds with unique bicyclic structures that have been explored for various synthetic applications. The compound's structure implies a potential for diverse chemical reactions and properties due to the presence of iodomethyl, methyl, and trifluoromethyl groups attached to an oxabicyclohexane core.

Synthesis Analysis

The synthesis of related bicyclic compounds involves strategic methodologies, such as iodoetherification of methyleneoxetane derivatives containing pendant alcohol groups (Wang et al., 1999). Another relevant synthetic approach is through Suzuki-Miyaura and Chan-Evans-Lam coupling reactions of tertiary trifluoroborate salts, indicating the versatility in constructing bicyclic architectures (Harris et al., 2017).

Molecular Structure Analysis

The molecular structure of related bicyclic compounds reveals interesting conformational features and bonding properties. For example, gas electron diffraction studies combined with Monte Carlo method analysis have provided insights into the gas-phase structures of dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanes (Vishnevskiy et al., 2015). These studies highlight the compound's conformational dynamics and stability.

Chemical Reactions and Properties

Bicyclic compounds exhibit a wide range of chemical reactions, including iodolactonization leading to the formation of 3-oxabicyclo[3.1.0]hexan-2-ones under specific conditions (Ma & Lu, 2005). Additionally, Sonogashira cross-coupling followed by cyclization and hydrogenation sequences has been utilized to synthesize 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides, demonstrating the compound's versatility in participating in complex synthetic routes (de Carné-Carnavalet et al., 2013).

科学研究应用

合成和催化应用

离子液体作为分离溶剂

Domańska等人(2016年)的研究讨论了离子液体,特别是1-丁基-3-甲基咪唑双氰胺([BMIM][DCA])在小碳氢化合物分离中的应用。由于离子液体的独特溶剂性质,这可能与复杂有机化合物的合成或纯化相关,包括1-(碘甲基)-4-甲基-3-(三氟甲基)-2-氧代双环[2.1.1]己烷(Domańska, Wlazło, & Karpińska, 2016)。

环己烯的催化氧化

Cao等人(2018年)对环己烯的催化氧化研究突出了各种中间体和产物的合成,这可能类似于合成或修改1-(碘甲基)-4-甲基-3-(三氟甲基)-2-氧代双环[2.1.1]己烷结构中涉及的反应。这表明在生产或操纵类似化合物时具有选择性催化的潜力(Cao, Zhu, Yang, Xu, Yu, & Xu, 2018)。

化学性质和应用

聚氧甲醛二甲醚作为燃料

Baranowski等人(2017年)对聚氧甲醛二甲醚(OMEs)的合成和性质进行了回顾,重点关注它们作为含氧柴油燃料组分的用途。这项研究可能为相关含氧化合物的化学性质和潜在应用提供见解,包括与目标化合物(Baranowski, Bahmanpour, & Kröcher, 2017)类似的醚和环氧化合物。

磷氮烷化合物的阻燃性和介电性能

Usri、Jamain和Makmud(2021年)对环三磷氮化合物的阻燃性和介电性能进行了回顾,重点关注它们的设计和应用,包括在各种环境中具有特定功能要求的化合物的安全性和性能特性(Usri, Jamain, & Makmud, 2021)。

作用机制

Target of Action

The primary targets of 1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane are currently unknown. The compound belongs to the class of bicyclo[2.1.1]hexanes, which are increasingly being incorporated into newly developed bio-active compounds . .

Mode of Action

Bicyclo[2.1.1]hexanes are known to interact with their targets via various mechanisms, depending on the specific structure and functional groups of the compound . Further research is needed to elucidate the specific interactions of 1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane with its targets.

Biochemical Pathways

Bicyclo[2.1.1]hexanes are known to affect various biochemical pathways, depending on their specific targets

Result of Action

The effects would depend on the compound’s specific targets and mode of action

Action Environment

Factors such as pH, temperature, and the presence of other molecules can significantly impact a compound’s action . Further research is needed to understand how these factors affect the action of 1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane.

属性

IUPAC Name |

1-(iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3IO/c1-6-2-7(3-6,4-12)13-5(6)8(9,10)11/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHNPMIDXCDIDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1)(OC2C(F)(F)F)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

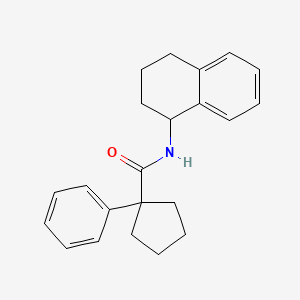

![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)

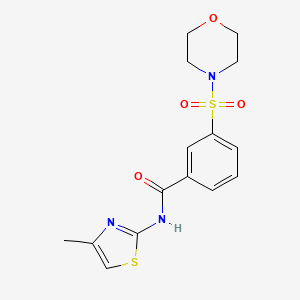

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2488347.png)

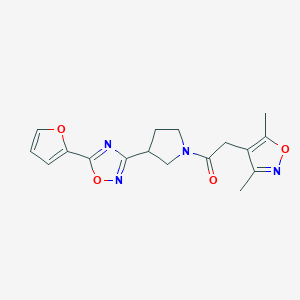

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)

![Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2488355.png)

![(2S)-2-[2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/no-structure.png)